molecular formula C8H7BrN2 B12860926 8-Bromo-3-methylimidazo[1,5-a]pyridine

8-Bromo-3-methylimidazo[1,5-a]pyridine

Cat. No.: B12860926
M. Wt: 211.06 g/mol
InChI Key: XDJPKFOZOPGWJM-UHFFFAOYSA-N
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Description

8-Bromo-3-methylimidazo[1,5-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,5-a]pyridine family This compound is characterized by the presence of a bromine atom at the 8th position and a methyl group at the 3rd position on the imidazo[1,5-a]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3-methylimidazo[1,5-a]pyridine typically involves the bromination of 3-methylimidazo[1,5-a]pyridine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the 8th position of the imidazo[1,5-a]pyridine ring. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3-methylimidazo[1,5-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,5-a]pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

8-Bromo-3-methylimidazo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-3-methylimidazo[1,5-a]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-3-methylimidazo[1,5-a]pyridine is unique due to the specific positioning of the bromine and methyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogues .

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

8-bromo-3-methylimidazo[1,5-a]pyridine

InChI

InChI=1S/C8H7BrN2/c1-6-10-5-8-7(9)3-2-4-11(6)8/h2-5H,1H3

InChI Key

XDJPKFOZOPGWJM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2N1C=CC=C2Br

Origin of Product

United States

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